molecular formula C6H12ClNO2 B2854166 (4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride CAS No. 2416218-78-3

(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride

Cat. No.: B2854166
CAS No.: 2416218-78-3
M. Wt: 165.62
InChI Key: SZMLYSKHAGRUFH-WDSKDSINSA-N
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Description

The compound (4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride is a bicyclic heterocycle featuring a fused furo-oxazine scaffold. Its structure comprises a six-membered oxazine ring (1,4-oxazine) fused with a five-membered furan ring, along with stereospecific configurations at the 4a and 7a positions. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing fluoroquinolone antibiotics such as finafloxacin hydrochloride . Its stereochemistry and bicyclic framework contribute to unique physicochemical properties, including solubility and zwitterionic behavior under specific pH conditions .

Properties

IUPAC Name

(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6-4-8-3-5(6)7-1;/h5-7H,1-4H2;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCKFSNBSXRTCT-GEMLJDPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2COCC2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2COC[C@@H]2N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions to form the furo-oxazine ring system, followed by hydrogenation to achieve the hexahydro structure. The final step involves the addition of hydrochloride to form the hydrochloride salt. Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrochloride group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Oxazine Derivatives

The following table summarizes key structural analogs, highlighting differences in fused rings, substituents, and applications:

Compound Name Core Structure Molecular Formula Key Features Applications/Activity References
(4As,7aR)-furo[3,4-b][1,4]oxazine;hydrochloride Furo-oxazine C₆H₁₀ClNO₂ Furan-oxazine fusion; stereospecific (4aR,7aR); hydrochloride salt Intermediate for finafloxacin; enhances solubility in acidic environments
(4aS,7aS)-pyrrolo[3,4-b][1,4]oxazine (Finafloxacin intermediate) Pyrrolo-oxazine C₆H₁₂N₂O Pyrrole-oxazine fusion; zwitterionic; chiral cyano-substituent Antibacterial activity (pH-dependent); used in otic suspensions for infections
(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride Cyclopenta-oxazine C₈H₁₄ClNO Cyclopentane-oxazine fusion; no heteroatom in fused ring Research compound; structural studies
(4aS,7aR)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine Benzyl-pyrrolo-oxazine C₁₃H₁₈N₂O Benzyl substituent; increased lipophilicity Potential pharmacokinetic modulation (e.g., blood-brain barrier penetration)
Pyrimido[5,4-b][1,4]oxazine derivatives Pyrimido-oxazine Varies Pyrimidine-oxazine fusion; scaffold-hopping design GPR119 agonists for diabetes treatment; optimized for receptor binding

Key Structural and Functional Differences

Furo-Oxazine vs. Pyrrolo-Oxazine
  • Furo-Oxazine : The furan ring introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the pyrrolo-oxazine analog. This impacts solubility and may reduce cellular toxicity in drug formulations .
  • Pyrrolo-Oxazine : The pyrrole nitrogen contributes to zwitterionic behavior, particularly in finafloxacin, which exhibits superior antibacterial activity at pH 5–6 due to protonation equilibria .
Substituent Effects
  • Methyl Group (C₇H₁₄N₂O) : Methyl-substituted analogs (e.g., 1360534-98-0) exhibit lower steric hindrance, favoring synthetic accessibility but limiting target specificity .
Fused Ring Systems
  • Cyclopenta-Oxazine : The absence of a heteroatom in the cyclopentane ring reduces electronic complexity, making it less suitable for pH-dependent activity but valuable in conformational studies .
  • Pyrimido-Oxazine : The pyrimidine moiety enhances π-π stacking interactions with biological targets, a critical feature in GPR119 agonist design .

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